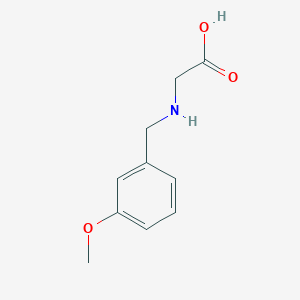

N-(3-methoxybenzyl)glycine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(3-methoxyphenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-4-2-3-8(5-9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPDDYUQRFSYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90530866 | |

| Record name | N-[(3-Methoxyphenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756754-04-8 | |

| Record name | N-[(3-Methoxyphenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-methoxybenzyl)glycine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating N-(3-methoxybenzyl)glycine in Medicinal Chemistry

This compound is an N-substituted derivative of glycine, the simplest proteinogenic amino acid. While not a household name in pharmaceuticals, its structural motifs—a glycine core, a benzyl group, and a methoxy substituent—are of significant interest in medicinal chemistry. This class of compounds serves as a versatile scaffold for building more complex molecules, particularly in peptide synthesis and as building blocks for novel drug candidates.[1] Understanding the fundamental physicochemical properties of such molecules is a non-negotiable prerequisite in modern drug discovery.[2][3] These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its viability as a therapeutic agent.[4][5]

Molecular Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent analysis. This compound is identified by a unique combination of formula, weight, and registry numbers.

| Identifier | Value | Source |

| Chemical Name | 2-[(3-methoxyphenyl)methylamino]acetic acid | PubChemLite[6] |

| CAS Number | 756754-04-8 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₃NO₃ | Sigma-Aldrich |

| Molecular Weight | 195.22 g/mol | Sigma-Aldrich[7] |

| Canonical SMILES | COc1cccc(CNCC(O)=O)c1 | Sigma-Aldrich[7] |

| InChI Key | OGPDDYUQRFSYEJ-UHFFFAOYSA-N | Sigma-Aldrich[7] |

The structure consists of a central glycine unit (NCC(=O)O) where the nitrogen atom is substituted with a 3-methoxybenzyl group. This substitution imparts a degree of lipophilicity and aromaticity not present in native glycine, significantly altering its physicochemical behavior.

Core Physicochemical Properties: A Data-Driven Summary

The table below summarizes key physicochemical properties. Given the limited publicly available experimental data for this specific molecule, many values are computationally predicted. These predictions are invaluable for initial screening and hypothesis generation in early-stage drug discovery.[4]

| Property | Predicted/Known Value | Significance in Drug Development |

| Physical Form | Solid | Sigma-Aldrich[7] |

| XLogP3 | -1.3 | PubChemLite[6] |

| Hydrogen Bond Donors | 2 | PubChemLite[6] |

| Hydrogen Bond Acceptors | 4 | PubChemLite[6] |

| Topological Polar Surface Area (TPSA) | 67.8 Ų | PubChem[8] |

| pKa (Acidic) | ~2.3 - 2.4 (Estimated) | Influences charge state and solubility in the stomach (acidic pH).[9] |

| pKa (Basic) | ~9.6 - 9.8 (Estimated) | Affects charge state and solubility in the intestines (neutral/basic pH).[9] |

| Aqueous Solubility | Moderate to High (Qualitative) | Essential for absorption and formulation.[9] |

Interpretation and Drug-Likeness Assessment:

The properties of this compound can be evaluated against established guidelines like Lipinski's Rule of Five, a cornerstone for predicting oral bioavailability.[10][11][12]

-

Molecular Weight: 195.22 Da (< 500 Da) - Pass [11]

-

LogP: -1.3 (< 5) - Pass [10]

-

Hydrogen Bond Donors: 2 (≤ 5) - Pass [12]

-

Hydrogen Bond Acceptors: 4 (≤ 10) - Pass [12]

This compound comfortably adheres to all criteria of Lipinski's Rule of Five, suggesting it possesses "drug-like" properties conducive to good membrane permeability and oral absorption.[13] Its negative LogP value indicates a higher affinity for aqueous environments over lipid ones, classifying it as a hydrophilic molecule.[10] This, combined with the presence of ionizable carboxylic acid and amine groups, suggests that its solubility will be highly dependent on pH.[4]

Experimental Protocols for Key Parameter Determination

To move beyond prediction and establish empirical data, standardized experimental protocols are essential. The following sections detail robust methodologies for determining aqueous solubility and pKa, two of the most critical physicochemical parameters.

Aqueous Solubility Determination via the Shake-Flask Method (OECD 105)

Causality and Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[14] This method, outlined in OECD Guideline 105, ensures that a saturated solution is achieved, providing a definitive value for a compound's solubility in a given medium at a specific temperature.[15][16][17] This is critical for predicting how a drug will dissolve in the gastrointestinal tract, a key step for oral absorption.[18]

Step-by-Step Protocol:

-

Preliminary Test: Estimate the approximate solubility by adding the test substance in stepwise portions to a known volume of water at the test temperature (e.g., 20°C), shaking vigorously after each addition.[18] This determines the rough quantity of substance needed for the definitive test.

-

Sample Preparation: Weigh an excess amount of the solid this compound (typically 5-fold the estimated solubility) into at least three separate glass flasks with stoppers.[18]

-

Equilibration: Add a precise volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) to each flask. Place the flasks in a constant temperature water bath or incubator (e.g., 20°C or 37°C) and agitate (e.g., on an orbital shaker) for a sufficient duration to reach equilibrium. This may take 24 to 48 hours. Periodically take samples (e.g., at 24, 47, and 48 hours) to confirm that the concentration has reached a plateau.[15][18]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the flasks to stand in the constant temperature bath for at least 24 hours for the undissolved solid to settle. Subsequently, separate the aqueous phase from the solid by centrifugation or filtration through a non-adsorptive filter (e.g., PTFE).

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant. Analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentration.

-

Calculation: The average concentration from the replicate flasks is reported as the aqueous solubility in units such as mg/mL or mmol/L.[18]

Workflow Visualization:

Caption: Workflow for the OECD 105 Shake-Flask Solubility Method.

pKa Determination via Potentiometric Titration

Causality and Rationale: The pKa is the pH at which a molecule is 50% ionized. This compound is amphoteric, possessing both a basic secondary amine and an acidic carboxylic acid group. Its ionization state will change dramatically with pH, profoundly impacting its solubility, membrane permeability, and interaction with biological targets.[19] Potentiometric titration is a highly accurate and reliable method for determining pKa values by precisely measuring pH changes upon the addition of a titrant.[20][21][22]

Step-by-Step Protocol:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[20]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in purified water to create a solution of known concentration (e.g., 1-10 mM). To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is added.[20]

-

Titration Setup: Place the solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of the basic amine group.[20] Immerse the calibrated pH electrode and a magnetic stir bar.

-

Acidic pKa Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant. Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[20] Continue the titration well past the first equivalence point.

-

Basic pKa Titration: To determine the pKa of the amine, a separate sample is first acidified with a stoichiometric excess of strong acid (e.g., 0.1 M HCl) to fully protonate the amine. This protonated species is then titrated with the standardized strong base (0.1 M NaOH) as described in step 4.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. More accurately, the equivalence points are identified as the inflection points in the titration curve, often determined by plotting the first or second derivative (ΔpH/ΔV or Δ²pH/ΔV²).[22] The pKa is the pH at which half the volume of titrant required to reach the equivalence point has been added.

Implications for Drug Development and Conclusion

The physicochemical profile of this compound positions it as an interesting starting point for drug discovery. Its full compliance with Lipinski's Rule of Five suggests a low risk of poor pharmacokinetic properties.[23] The predicted hydrophilic nature (XLogP3 = -1.3) and amphoteric character mean its solubility and permeability can be modulated by formulation pH.[4]

For researchers, the key takeaways are:

-

Favorable Starting Point: The molecule possesses a "drug-like" physicochemical profile, making it an attractive scaffold.

-

pH-Dependent Behavior: The presence of both acidic and basic centers (pKa values) is the most critical feature. This duality will govern its behavior in different physiological environments, from the acidic stomach to the more neutral intestine.[19]

-

Need for Empirical Data: While predictions are useful for initial assessment, the experimental determination of solubility and pKa using the robust methods described herein is crucial for making informed decisions in lead optimization and formulation development.[14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. What are the physicochemical properties of drug? [lookchem.com]

- 6. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 7. This compound AldrichCPR 756754-04-8 [sigmaaldrich.com]

- 8. N-(3,4-dimethoxybenzyl)glycine | C11H15NO4 | CID 13236082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]

- 10. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 11. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 12. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 13. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. OECD 105 - Phytosafe [phytosafe.com]

- 16. oecd.org [oecd.org]

- 17. filab.fr [filab.fr]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. scispace.com [scispace.com]

- 23. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

An In-Depth Technical Guide to N-(3-methoxybenzyl)glycine: A Versatile Building Block for Synthesis

Abstract

N-(3-methoxybenzyl)glycine (CAS No. 756754-04-8) is a substituted glycine derivative that serves as a valuable building block in synthetic organic chemistry, most notably in the field of peptide synthesis. The incorporation of the 3-methoxybenzyl group on the glycine nitrogen provides a crucial protecting group that modulates the compound's reactivity and physical properties. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed synthetic strategies, its role as a protected amino acid in peptide synthesis, and essential safety information. The causality behind experimental protocols and the mechanistic basis for its application are emphasized to provide researchers, scientists, and drug development professionals with actionable, field-proven insights.

Note on Data Availability: this compound is primarily available as a commercial chemical intermediate or building block. As such, detailed peer-reviewed publications focusing exclusively on its synthesis and characterization are limited. This guide has been constructed by leveraging established, fundamental chemical principles and drawing upon well-documented data from closely related structural analogs, particularly N-benzylglycine and N-(4-methoxybenzyl)glycine. This approach ensures a scientifically robust and practical resource, with analogies clearly noted.

Introduction and Physicochemical Profile

This compound is an achiral, secondary amino acid derivative. Structurally, it consists of a glycine backbone where one of the amine protons is replaced by a 3-methoxybenzyl group. This substitution is critical as it imparts properties that make it a useful intermediate in multi-step syntheses. The benzyl group can act as a temporary protecting group for the amine, preventing unwanted side reactions during subsequent chemical transformations, such as peptide bond formation[1].

The methoxy substituent on the aromatic ring, positioned at the meta position, electronically influences the stability and cleavage conditions of the benzyl group compared to an unsubstituted benzyl or the more common para-methoxybenzyl (PMB) protecting group[2][3][4].

Chemical and Physical Properties

The key identifying information and physical properties of this compound are summarized in Table 1 below. These data are compiled from commercial supplier information and chemical databases.

| Property | Value | Source(s) |

| CAS Number | 756754-04-8 | |

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.22 g/mol | |

| Physical Form | Solid | |

| IUPAC Name | 2-[(3-methoxyphenyl)methylamino]acetic acid | [5] |

| SMILES | COc1cccc(CNCC(O)=O)c1 | |

| InChI Key | OGPDDYUQRFSYEJ-UHFFFAOYSA-N | |

| Predicted XlogP | -1.3 | [5] |

| Monoisotopic Mass | 195.08954 Da | [5] |

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 196.09682 |

| [M+Na]⁺ | 218.07876 |

| [M-H]⁻ | 194.08226 |

| [M+K]⁺ | 234.05270 |

| [M+NH₄]⁺ | 213.12336 |

| Data sourced from PubChemLite.[5] |

Synthesis of this compound

The synthesis of N-substituted glycine derivatives can be achieved through several reliable methods. The two most common and industrially relevant strategies are N-alkylation of a glycine ester and reductive amination . The choice between these routes often depends on the availability and cost of the starting materials.

Synthesis via N-Alkylation of Glycine Ethyl Ester

This is a robust, two-step process that first involves the N-alkylation of a glycine ester, followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid. Using an ester of glycine (e.g., glycine ethyl ester hydrochloride) as the starting material is often preferred over glycine itself due to its enhanced solubility in organic solvents and the prevention of di-alkylation by protecting the carboxyl group.

The overall workflow is depicted below.

This protocol is adapted from established procedures for the synthesis of the analogous N-benzylglycine ethyl ester.

Step 1: Preparation of this compound Ethyl Ester

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glycine ethyl ester hydrochloride (1.0 eq), triethylamine (2.2 eq), and absolute ethanol as the solvent.

-

Neutralization: Stir the mixture to allow the triethylamine to neutralize the hydrochloride salt, forming the free glycine ethyl ester in situ. This step is crucial as the free amine is the active nucleophile.

-

Alkylation: Cool the mixture in an ice bath (0-5°C). Slowly add 3-methoxybenzyl chloride (1.0 eq) dropwise to the stirred solution. The use of a benzyl chloride, a good alkylating agent, facilitates the SN2 reaction. The second equivalent of triethylamine acts as a base to scavenge the HCl generated during the reaction, driving it to completion.

-

Reaction: After the addition is complete, warm the reaction to a moderate temperature (e.g., 40-50°C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride salt that has precipitated. Concentrate the filtrate under reduced pressure. The resulting crude ester can be purified by column chromatography or carried directly to the next step.

Step 2: Saponification to this compound

-

Hydrolysis: Dissolve the crude this compound ethyl ester in a mixture of ethanol and water. Add a solution of sodium hydroxide (1.1 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate, causing the free amino acid to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.

Synthesis via Reductive Amination

Reductive amination is an efficient one-pot method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

The key to a successful reductive amination is the choice of reducing agent. The reducing agent must be mild enough that it does not significantly reduce the starting aldehyde but reactive enough to reduce the imine intermediate as it is formed.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations. Its steric bulk and attenuated reactivity prevent significant reduction of the aldehyde starting material, while readily reducing the protonated imine (iminium ion), which is more electrophilic.

-

Sodium cyanoborohydride (NaBH₃CN): Another classic choice, this reagent is also selective for imines over carbonyls, especially under mildly acidic conditions which promote iminium ion formation. However, it generates toxic cyanide byproducts, making NaBH(OAc)₃ a more common choice in modern synthesis.

-

Setup: In a suitable flask, dissolve 3-methoxybenzaldehyde (1.0 eq) and glycine or glycine ethyl ester (1.1 eq) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature. The formation of the imine is an equilibrium process. A small amount of acetic acid can be added to catalyze this step.

-

Reduction: Once imine formation is initiated, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Reaction & Monitoring: Continue stirring at room temperature for several hours to overnight. Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography. If a glycine ester was used, a subsequent saponification step (as described in Section 2.1) is required to obtain the final carboxylic acid.

Application in Peptide Synthesis

The primary application of this compound is as a protected amino acid building block in peptide synthesis. In the stepwise assembly of a peptide chain, the amine of each incoming amino acid must be temporarily protected to prevent self-polymerization and ensure that only the desired peptide bond is formed[1].

The Role of the 3-Methoxybenzyl (3-MeOBn) Group

The 3-methoxybenzyl group serves as an N-protecting group. While less common than the Fmoc or Boc groups for Nα-protection, benzyl-type groups are frequently used for side-chain protection and in specialized applications. The electronic properties of the benzyl ring, modulated by substituents, determine the group's stability and cleavage conditions.

-

Acid Lability: The electron-donating nature of the methoxy group (a meta-director) increases the electron density of the aromatic ring. This stabilizes the benzylic carbocation that is formed during acid-catalyzed cleavage, making the 3-MeOBn group more labile (easier to remove) under acidic conditions than an unsubstituted benzyl group[2][4].

-

Orthogonality: The acid-lability allows for orthogonal protection strategies. For instance, the 3-MeOBn group could potentially be removed with moderate acid (like trifluoroacetic acid, TFA), while other groups in the peptide (e.g., certain ester-based linkers to a solid support) remain intact until treated with a stronger acid[6].

-

Disruption of Aggregation: In solid-phase peptide synthesis (SPPS), growing peptide chains can sometimes aggregate via interchain hydrogen bonding, leading to poor coupling efficiencies and failed syntheses. N-alkylation, such as with a 3-MeOBn group, disrupts the hydrogen-bonding network of the peptide backbone, improving solvation and synthetic outcomes, similar to the well-documented effect of DMB (2,4-dimethoxybenzyl) groups[7].

Cleavage of the 3-Methoxybenzyl Group

The removal of the 3-MeOBn group is typically achieved under acidic conditions. The mechanism involves protonation of the benzyl ether oxygen (in the case of protecting an alcohol) or direct protonation followed by cleavage for an N-benzyl group, leading to the formation of a resonance-stabilized benzylic carbocation.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Causality: TFA is the strong acid that effects the cleavage. Water acts as a proton source and helps with solubility. TIS is a crucial scavenger ; it traps the highly reactive 3-methoxybenzyl carbocation that is released, preventing it from re-alkylating sensitive residues in the peptide, such as tryptophan or methionine.

-

-

Procedure: Treat the resin-bound peptide with the cleavage cocktail at room temperature for 2-3 hours.

-

Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

-

Purification: Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

| Hazard Class | Acute Toxicity 4, Oral |

| Storage Class | 11: Combustible Solids |

| Data sourced from Sigma-Aldrich Safety Data Sheet. |

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Use in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound, CAS 756754-04-8, is a synthetically useful N-protected glycine derivative. While specific experimental data such as NMR and IR spectra are not widely published, its chemical behavior can be reliably inferred from its structure and the extensive literature on analogous compounds. Its synthesis is readily achievable through standard organic chemistry transformations like N-alkylation and reductive amination. Its primary utility lies in peptide synthesis, where the 3-methoxybenzyl group can function as an acid-labile protecting group that may also help to mitigate aggregation issues during solid-phase synthesis. This technical guide provides the foundational knowledge for researchers and drug development professionals to confidently incorporate this versatile building block into their synthetic programs.

References

- 1. Glycine, N-(2-methoxybenzoyl)-, methyl ester [webbook.nist.gov]

- 2. US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

"molecular weight of N-(3-methoxybenzyl)glycine"

An In-Depth Technical Guide to the Molecular Weight Determination of N-(3-methoxybenzyl)glycine

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals focused on the precise and validated determination of the molecular weight of this compound. Moving beyond simple reported values, we will explore the foundational principles and practical methodologies required to establish a compound's molecular identity with the highest degree of scientific rigor.

Foundational Physicochemical Properties

Before any experimental validation, a theoretical molecular weight must be calculated based on the compound's molecular formula. This calculated value serves as the primary reference point for all subsequent empirical measurements. This compound is identified by the following core properties.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 756754-04-8 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][3] |

| Calculated Molecular Weight | 195.22 g/mol | [1][2] |

| Monoisotopic Mass | 195.08954 Da | [3] |

The molecular weight (or molar mass) is the sum of the average atomic masses of all atoms in the molecule, typically expressed in g/mol .[4] In contrast, the monoisotopic mass is the sum of the masses of the most abundant naturally occurring stable isotope of each atom. High-resolution mass spectrometry measures the monoisotopic mass, making it a critical value for experimental verification.

Theoretical Calculation: The molecular weight is derived by summing the atomic weights of its constituent atoms.[4]

-

Carbon (C): 10 atoms × 12.011 u = 120.11 u

-

Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

-

Total Molecular Weight: 120.11 + 13.104 + 14.007 + 47.997 = 195.218 g/mol (often rounded to 195.22)

The Principle of Orthogonal Validation

To ensure the highest level of trustworthiness, the molecular identity of a compound should be confirmed using orthogonal methods—distinct techniques that measure different properties. For this compound, the gold standard approach combines high-resolution mass spectrometry (for precise mass) with elemental analysis (for atomic composition). This dual-validation strategy ensures that the measured mass accurately corresponds to the correct elemental formula.

Method 1: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the most powerful and accurate technique for determining the molecular weight of small organic compounds.[4][5][6] It functions by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z).[7][8] For a molecule like this compound, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that minimizes fragmentation and preserves the molecular ion for detection.[5]

Causality Behind Experimental Choices

-

Why ESI? ESI is chosen for its ability to generate intact, charged molecular ions directly from a solution with minimal fragmentation. This is crucial for unambiguously identifying the molecular ion peak.

-

Why High-Resolution? Instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide high mass accuracy (typically <5 ppm). This level of precision is essential to distinguish between compounds with very similar nominal masses and to confidently confirm the elemental composition based on the exact mass.

-

Why Positive Ion Mode? The glycine nitrogen in the molecule is basic and readily accepts a proton, making it highly suitable for detection as a positively charged ion ([M+H]⁺) in positive ionization mode.

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, enhancing the formation of [M+H]⁺ ions.

-

Vortex the solution until the sample is fully dissolved.

-

Perform a serial dilution to a final concentration of ~1-10 µg/mL.

-

-

Instrumentation Setup (Direct Infusion):

-

Instrument: A high-resolution mass spectrometer (e.g., Agilent 6230 TOF, Thermo Scientific Q Exactive).

-

Ionization Source: Electrospray Ionization (ESI).

-

Ionization Mode: Positive.

-

Mass Range: 100 - 500 m/z.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 325 °C.

-

Nebulizer Pressure: 30 psig.

-

-

Data Acquisition and Interpretation:

-

Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

-

Acquire data for 1-2 minutes to obtain a stable signal and average spectra.

-

The primary ion of interest is the protonated molecule, [M+H]⁺.

-

Expected m/z: The theoretical monoisotopic mass is 195.08954 Da. Therefore, the expected m/z for the [M+H]⁺ ion is 195.08954 + 1.00728 (mass of H⁺) = 196.09682 .[3]

-

The acquired spectrum should show a prominent peak at or very near this m/z value.

-

Data Presentation

| Parameter | Theoretical Value | Observed Value (Hypothetical) | Mass Error (ppm) |

| Molecular Formula | C₁₀H₁₃NO₃ | - | - |

| Adduct | [M+H]⁺ | - | - |

| Calculated m/z | 196.09682 | - | - |

| Measured m/z | - | 196.09665 | -0.87 |

A mass error of less than 5 ppm provides strong evidence for the proposed molecular formula.

Method 2: Elemental Analysis (CHN Analysis)

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a compound.[9] This technique is complementary to mass spectrometry; while MS provides the total mass, elemental analysis confirms the constituent parts.[10] This validation is crucial to rule out isomeric structures that would have the same molecular weight but a different elemental composition.

Causality Behind Experimental Choices

-

Why CHN Analysis? This specific type of elemental analysis is chosen because C, H, and N are the core heteroatoms (besides oxygen) in this compound.

-

Why Combustion? High-temperature combustion is a reliable and standardized method to convert the organic compound into simple, easily quantifiable gases (CO₂, H₂O, N₂).

Experimental Protocol: Combustion Analysis

-

Sample Preparation:

-

Ensure the sample is meticulously dried to remove any residual solvent or water, which would artificially inflate the hydrogen and oxygen content.

-

Accurately weigh 2-3 mg of the purified compound into a tin capsule.

-

-

Instrumentation and Analysis:

-

The sample is introduced into a combustion furnace (~900-1000 °C).

-

The sample is combusted in a stream of pure oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

The resulting gases are passed through a series of traps and columns to be separated and are then measured by a thermal conductivity detector.

-

The instrument is calibrated with a known standard (e.g., acetanilide) to correlate detector signals with elemental mass percentages.

-

-

Data Interpretation:

-

The instrument outputs the weight percentages of C, H, and N. The percentage of oxygen is typically determined by difference: %O = 100% - (%C + %H + %N).

-

These percentages are used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the compound.[11]

-

Data Reconciliation: From Empirical to Molecular Formula

-

Calculate Theoretical Percentages:

-

%C = (10 × 12.011) / 195.218 × 100% = 61.53%

-

%H = (13 × 1.008) / 195.218 × 100% = 6.71%

-

%N = (1 × 14.007) / 195.218 × 100% = 7.18%

-

%O = (3 × 15.999) / 195.218 × 100% = 24.58%

-

-

Compare with Experimental Data:

| Element | Theoretical % | Observed % (Hypothetical) | Deviation |

| Carbon (C) | 61.53 | 61.45 | -0.08 |

| Hydrogen (H) | 6.71 | 6.75 | +0.04 |

| Nitrogen (N) | 7.18 | 7.15 | -0.03 |

Acceptable deviation is typically within ±0.4%. The close agreement between theoretical and observed values confirms the elemental composition.

-

Final Confirmation: The molecular weight determined by mass spectrometry (195.22 g/mol ) is compared to the mass of the empirical formula. If they match (or if the molecular weight is an integer multiple of the empirical formula mass), the molecular formula is confirmed.[10][12]

Conclusion

Determining the molecular weight of this compound is a multi-faceted process that relies on both theoretical calculation and rigorous, orthogonal experimental validation. High-resolution mass spectrometry provides a direct and precise measurement of the compound's mass, while elemental analysis confirms its constituent atomic composition. By integrating the results from these two powerful techniques, researchers can establish the molecular weight and formula with an exceptionally high degree of confidence, a prerequisite for any further research or development activities.

References

- 1. This compound AldrichCPR 756754-04-8 [sigmaaldrich.com]

- 2. This compound,(CAS# 756754-04-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 5. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 6. tutorchase.com [tutorchase.com]

- 7. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 8. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 9. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 10. quora.com [quora.com]

- 11. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to N-(3-methoxybenzyl)glycine: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-methoxybenzyl)glycine, a substituted amino acid of interest in synthetic and medicinal chemistry. We delve into its core molecular structure, definitive formula, and key chemical identifiers. A detailed, field-proven protocol for its synthesis via reductive amination is presented, emphasizing the causal logic behind procedural steps to ensure reproducibility and high purity. Furthermore, a complete spectroscopic characterization workflow is outlined, establishing a self-validating system for structural confirmation using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This document serves as an authoritative resource for researchers utilizing this compound as a building block in peptide synthesis or as a scaffold in drug discovery programs.

Chemical Identity and Molecular Structure

This compound is a secondary amine and a derivative of the simplest amino acid, glycine. The core structure consists of a glycine moiety in which one of the amino protons is replaced by a 3-methoxybenzyl group. This substitution imparts specific steric and electronic properties that are valuable in chemical synthesis.

Key Chemical Identifiers

A summary of the essential chemical data for this compound is provided below for unambiguous identification.

| Identifier | Value | Source |

| IUPAC Name | 2-[(3-methoxyphenyl)methylamino]acetic acid | [1] |

| CAS Number | 756754-04-8 | [2][3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [2][4] |

| Molecular Weight | 195.22 g/mol | [2][4] |

| Canonical SMILES | COc1cccc(CNCC(=O)O)c1 | [1][3] |

| InChI Key | OGPDDYUQRFSYEJ-UHFFFAOYSA-N | [1][3] |

Structural Analysis and Visualization

The molecule's architecture features a flexible glycine backbone attached to a rigid aromatic ring via a methylene bridge. The methoxy group at the meta-position (C-3) of the benzene ring acts as a weak electron-donating group, influencing the reactivity of the aromatic system. The presence of both a carboxylic acid (proton donor) and a secondary amine (proton acceptor) allows the molecule to exist as a zwitterion under certain pH conditions.

Caption: Chemical structure of this compound.

Synthesis and Purification

The most reliable and common method for preparing this compound is through the direct reductive amination of 3-methoxybenzaldehyde with glycine.[5][6] This strategy is favored due to the high availability of starting materials, operational simplicity, and generally good yields.

Synthetic Rationale

Reductive amination is a powerful C-N bond-forming reaction.[7] The process involves two key stages:

-

Imine Formation: The amine nitrogen of glycine performs a nucleophilic attack on the carbonyl carbon of 3-methoxybenzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. The reaction is typically performed under conditions that favor the removal of water.

-

Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond. This is achieved using a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), which is chemoselective for the imine over the aldehyde, minimizing side reactions like the reduction of the starting aldehyde to an alcohol.[8]

Detailed Experimental Protocol

This protocol describes a robust, gram-scale synthesis.

Materials and Reagents:

-

Glycine (1.0 eq)

-

3-Methoxybenzaldehyde (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.0 eq)

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Deionized Water (H₂O)

-

Hydrochloric Acid (HCl), concentrated

-

Diethyl Ether (Et₂O)

Procedure:

-

Solution Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq) and sodium hydroxide (1.0 eq) in a minimal amount of deionized water. Stir until a clear solution is obtained.

-

Aldehyde Addition: Add methanol to the flask, followed by the dropwise addition of 3-methoxybenzaldehyde (1.0 eq) at room temperature.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the flask in an ice bath to 0-5 °C. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes. Causality Note: The slow, portion-wise addition at low temperature is critical to control the exothermic reaction and prevent the over-reduction or decomposition of reagents.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 12-16 hours).

-

Quenching and Acidification: Carefully quench the reaction by slowly adding concentrated HCl to neutralize excess NaBH₄ and adjust the pH to ~2. This step protonates the carboxylate, making the product less water-soluble and facilitating its precipitation.

-

Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold diethyl ether to remove any unreacted aldehyde or benzyl alcohol byproduct. Recrystallization from an ethanol/water mixture can be performed if higher purity is required. Dry the final product under vacuum.

Synthesis Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization: A Self-Validating System

To unambiguously confirm the structure and purity of the synthesized this compound, a combination of spectroscopic techniques is employed. Each method provides complementary information, creating a robust, self-validating dataset.

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aromatic, methoxy, and aliphatic protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 6.8 - 7.3 | Multiplet (m) | 4H |

| Methylene (Ar-CH₂) | ~4.1 | Singlet (s) | 2H |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H |

| Glycine Methylene (-CH₂-) | ~3.5 | Singlet (s) | 2H |

Note: The amine (NH) and carboxylic acid (OH) protons are often broad and may exchange with deuterium in solvents like D₂O, sometimes rendering them invisible. The chemical shifts are approximate and can vary based on solvent and pH.[9][10]

¹³C NMR Spectroscopy

Carbon NMR identifies the different carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~172 |

| Aromatic (Ar-C-O) | ~160 |

| Aromatic (Ar-C) | 114 - 138 |

| Methoxy (-OCH₃) | ~55 |

| Methylene (Ar-CH₂) | ~52 |

| Glycine Methylene (-CH₂-) | ~49 |

Note: These are predicted values based on the structure and typical chemical shifts for these functional groups.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.

| Functional Group | Vibrational Frequency (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Strong, broad signal indicative of H-bonding |

| C-H (Aromatic) | 3100 - 3000 | Sharp, medium intensity peaks |

| C-H (Aliphatic) | 3000 - 2850 | Sharp, medium intensity peaks |

| C=O (Carboxylic Acid) | ~1710 | Strong, sharp carbonyl stretch |

| C=C (Aromatic) | 1600, 1450 | Medium intensity skeletal vibrations |

| C-O (Ether) | ~1250 | Strong C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. For this compound, the expected monoisotopic mass is 195.090 Da.[1] In electrospray ionization (ESI) mode, the following ions are commonly observed:

-

[M+H]⁺ (Positive Ion Mode): m/z ≈ 196.097

-

[M-H]⁻ (Negative Ion Mode): m/z ≈ 194.082

Applications and Significance

This compound is primarily utilized as a specialized building block in organic synthesis.[5] Its structure is relevant in several areas of research.

Peptide Synthesis

The benzyl group can serve as a protecting group for the amine of glycine.[5] While less common than standard protecting groups like Boc or Fmoc, it can be employed in specific synthetic strategies where its particular cleavage conditions are advantageous.

Medicinal Chemistry Scaffold

The 3-methoxybenzyl motif is present in a variety of bioactive molecules. For example, the core structure shares features with compounds investigated for pharmaceutical applications.[5] this compound can serve as a starting point or fragment for the synthesis of larger, more complex molecules in drug discovery programs, allowing for systematic exploration of the chemical space around this scaffold.

Illustrative Drug Discovery Workflow

The use of a building block like this compound can be visualized in a typical fragment-based or lead optimization workflow.

Caption: Role of this compound in a drug discovery pipeline.

Conclusion

This compound is a well-defined chemical entity with the formula C₁₀H₁₃NO₃. Its structure has been unambiguously confirmed through a suite of spectroscopic techniques. The synthesis via reductive amination of 3-methoxybenzaldehyde and glycine is a reliable and efficient method for its preparation. As a versatile building block, it holds potential for applications in peptide synthesis and as a foundational scaffold for the development of novel therapeutic agents. This guide provides the necessary technical foundation for its synthesis, characterization, and effective utilization in a research setting.

References

- 1. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound AldrichCPR 756754-04-8 [sigmaaldrich.com]

- 4. This compound,(CAS# 756754-04-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. bmse000089 Glycine at BMRB [bmrb.io]

- 10. Glycine(56-40-6) 1H NMR spectrum [chemicalbook.com]

Introduction: The Versatile Scaffold of N-Substituted Glycine

An In-depth Technical Guide to the Biological Activity of N-Substituted Glycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

N-substituted glycine derivatives represent a cornerstone of modern medicinal chemistry and chemical biology. Characterized by a glycine backbone with a side chain appended to the nitrogen atom instead of the alpha-carbon, this structural motif offers profound advantages over traditional peptide structures. This fundamental alteration renders the backbone achiral and removes the amide proton, which is a hydrogen bond donor, leading to increased conformational flexibility and, crucially, resistance to proteolytic degradation.[1] These derivatives, particularly the oligomeric forms known as peptoids , serve as exceptional peptidomimetics, capable of mimicking the structure and function of natural peptides while possessing superior pharmacological properties like enhanced cellular permeability.[1]

The true power of this scaffold lies in its modularity. The "submonomer" synthesis method allows for the facile incorporation of a vast chemical diversity in the N-substituent, from simple alkyl and aryl groups to complex heterocyclic systems.[1] This chemical versatility enables the fine-tuning of physicochemical properties and biological activities, leading to the development of compounds with a wide spectrum of therapeutic applications. This guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of N-substituted glycine derivatives, offering field-proven insights and detailed methodologies for researchers in drug discovery.

Part 1: The Chemical Foundation and Synthesis

Core Structures and the Impact of N-Substitution

The fundamental structure of an N-substituted glycine is R-NH-CH₂-COOH. The nature of the 'R' group is the primary determinant of the molecule's properties and subsequent biological activity.

-

N-Alkyl Glycines : Simple aliphatic chains (propyl, butyl, octyl, etc.) systematically increase the lipophilicity of the molecule.[2][3] This property is critical for enhancing cell membrane penetration. As the chain length increases, so does the potential for hydrophobic interactions with biological targets like DNA or protein hydrophobic pockets.[4][5]

-

N-Aryl Glycines : The introduction of an aromatic ring at the N-position has a profound impact on the molecule's conformation. N-aryl side chains can enforce a trans-amide bond geometry through steric and electronic effects, reducing the conformational heterogeneity often seen in N-alkyl peptoids and leading to more stable, ordered structures like polyproline type II helices.[6][7]

-

N-Acyl Glycines : This subclass, where the 'R' group is a fatty acyl chain (e.g., arachidonoyl, oleoyl, palmitoyl), represents a family of endogenous lipid signaling molecules.[8][9] These compounds are structurally related to endocannabinoids and play crucial roles in neuro-signaling, inflammation, and pain perception.[10][11] Their activity is dictated by the specific fatty acid attached.

Synthesis Strategies: Building the Derivatives

The synthesis of N-substituted glycine derivatives can be broadly categorized into solution-phase methods for small molecules and solid-phase methods for oligomers (peptoids).

Solid-Phase "Submonomer" Synthesis of Peptoids

The most prevalent method for constructing peptoid oligomers is the submonomer method developed by Zuckermann et al.[1] This technique is highly efficient, easily automated, and allows for precise sequence control. The causality behind this two-step cycle is its robustness and ability to accommodate a vast range of primary amine submonomers.

Experimental Protocol: Solid-Phase Submonomer Peptoid Synthesis

-

Resin Preparation : Start with a suitable solid support, typically Rink Amide resin for C-terminal amide peptides. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Step 1: Acylation : Acetylate the terminal amine on the resin. This is achieved by reacting the resin with a solution of bromoacetic acid activated by a carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), in DMF. The bromoacetylated resin is then washed thoroughly with DMF to remove excess reagents.

-

Causality: Bromoacetic acid is an ideal acylating agent because the bromine atom serves as an excellent leaving group for the subsequent nucleophilic substitution. DIC is used to form a highly reactive O-acylisourea intermediate, which readily acylates the resin-bound amine.

-

-

Step 2: Nucleophilic Displacement : Introduce the desired N-substituent by reacting the bromoacetylated resin with a solution of the corresponding primary amine (R-NH₂). This Sₙ2 reaction displaces the bromide, forming the N-substituted glycine monomer unit on the resin. The reaction is typically performed in a solvent like DMF or N-methyl-2-pyrrolidone (NMP).

-

Causality: Using a primary amine as the nucleophile is the key to introducing side-chain diversity. A large excess of the amine is used to drive the reaction to completion and avoid side reactions.

-

-

Iteration : Repeat the acylation and displacement steps with different primary amines to elongate the peptoid chain in the desired sequence.

-

Cleavage and Deprotection : Once the desired sequence is assembled, cleave the peptoid from the resin and remove any side-chain protecting groups. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).

-

Purification : Purify the crude peptoid product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization : Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and NMR spectroscopy.[2][4]

Diagram: Peptoid Submonomer Synthesis Workflow

Caption: Workflow for solid-phase submonomer synthesis of peptoids.

Green Synthesis of N-Alkyl Glycines

Recent efforts have focused on developing more environmentally friendly protocols. One such method involves the direct reaction of an alkyl amine with chloroacetic acid in water, avoiding toxic organic solvents.[2][4]

Part 2: Key Biological Activities and Therapeutic Applications

The chemical diversity of N-substituted glycine derivatives translates into a broad range of biological activities.

Role in Cancer Biology: The Case of Sarcosine

One of the most clinically relevant N-substituted glycine derivatives is sarcosine (N-methyl glycine). Metabolomic studies have identified sarcosine as a key oncometabolite that is significantly elevated in the tissues and urine of patients with metastatic prostate cancer.[12][13]

Mechanism of Action: Sarcosine is not merely a biomarker; it actively promotes prostate cancer progression.[14] Its metabolism is tightly linked to cellular methylation processes. Sarcosine is produced from glycine by the enzyme Glycine N-Methyltransferase (GNMT) and is demethylated back to glycine by Sarcosine Dehydrogenase (SARDH).[12][15] In prostate cancer cells, sarcosine metabolism leads to an increase in the universal methyl donor S-adenosylmethionine (SAMe).[15] This elevation in SAMe enhances the activity of DNA methyltransferases (DNMTs), leading to aberrant DNA hypermethylation.[15] These epigenetic changes can silence tumor suppressor genes and drive cancer progression, invasion, and metastasis.[14][15] Therefore, the enzymes in the sarcosine metabolic pathway, such as GNMT and SARDH, represent promising therapeutic targets.[14]

Diagram: Sarcosine Metabolic Pathway in Prostate Cancer

Caption: Sarcosine's role as an oncometabolite in prostate cancer.

Beyond sarcosine, other derivatives, such as those conjugated to the antitumor drug elliptinium, have been synthesized and evaluated, although their activity can be modulated by the lipophilicity conferred by the amino acid moiety.[16]

Anti-inflammatory and Immunomodulatory Activity

Designing new anti-inflammatory agents with improved safety profiles is a major goal in medicinal chemistry. N-substituted glycine derivatives have emerged as a promising scaffold for this purpose. By incorporating a glycine side arm into a larger molecule, researchers aim to enhance physicochemical properties and biological characteristics.[17] For example, a series of N-(4-substituted phenyl)glycine derivatives were synthesized and showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema assay, with some compounds showing edema inhibition greater than 50%.[17][18]

Additionally, specific glycine amide derivatives have been identified as potent and orally active inhibitors of Vascular Adhesion Protein-1 (VAP-1), an enzyme implicated in inflammatory diseases and diabetic complications.[19] Structure-activity relationship (SAR) studies revealed that factors like low polar surface area and weak basicity were crucial for good cell permeability and high activity.[19]

Neurobiology and CNS Signaling

N-substituted glycine derivatives are deeply involved in the complex signaling networks of the central nervous system (CNS).

-

N-Acyl Glycines (NAGs) : This family of endogenous lipids, including N-arachidonoylglycine (NAraGly) and N-oleoylglycine (NOleGly), acts as signaling molecules with diverse functions, including pain perception, anti-inflammation, and regulation of body temperature.[10][11] They are known to interact with multiple targets, including G-protein coupled receptors and transporters, though their exact mechanisms are still under intense investigation.[8][10]

-

Enzyme Inhibition : N-benzylic-substituted glycine sulfonamides have been developed as the first reversible, non-covalent inhibitors of diacylglycerol lipase (DAGL), an enzyme responsible for producing the endocannabinoid 2-arachidonoylglyerol. These compounds serve as valuable tools for studying the endocannabinoid system.[20]

-

Glycine Receptor Modulation : While glycine is a primary inhibitory neurotransmitter in the spinal cord, it also acts as a co-agonist at NMDA receptors. High concentrations of glycine can be neurotoxic by activating these receptors.[21] Photolabile "caged" N-substituted glycine derivatives have been synthesized to allow for the rapid, light-induced release of glycine, enabling kinetic studies of glycine receptor activation with high temporal resolution.[22]

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance has spurred the search for new classes of antibiotics. Peptoids, as mimetics of antimicrobial peptides (AMPs), are particularly promising due to their proteolytic stability.[1] They can be designed to mimic the amphipathic structures of natural AMPs, allowing them to disrupt bacterial membranes. Gly-Gly based dipeptides bearing sulphonamide functionalities have also shown potent in vitro activity against a range of bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans).[23] The structural scaffold of amino acids is crucial for this activity, as they can act as analogs of substrates for microbial enzymes.[24]

Part 3: Methodologies for Characterization and Evaluation

A robust evaluation of N-substituted glycine derivatives requires a combination of physicochemical characterization and a tiered approach to biological screening.

Diagram: General Experimental Workflow for Screening

Caption: Tiered experimental workflow from synthesis to in vivo testing.

Physicochemical Characterization

Before any biological testing, the identity, purity, and properties of the synthesized compounds must be rigorously established.

| Technique | Purpose | Key Observables |

| ¹H & ¹³C NMR | Structural confirmation and purity assessment. | Chemical shifts confirming the N-substitution and glycine backbone (e.g., CH₂ protons at 3.5-4.0 ppm, carbonyl carbon at 160-170 ppm).[2] |

| Mass Spectrometry | Molecular weight verification. | Molecular ion peak corresponding to the calculated mass of the derivative. |

| FT-IR Spectroscopy | Confirmation of functional groups. | Characteristic peak for the carboxylic acid or amide carbonyl group (~1700 cm⁻¹).[4] |

| RP-HPLC | Purity assessment and purification. | A single, sharp peak indicates high purity. |

| Shake-Flask Method | Determination of lipophilicity (LogP). | Partition coefficient between octanol and water, crucial for ADME predictions.[4] |

Key In Vitro Biological Assays

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay (Anti-inflammatory) [17]

-

Animal Acclimatization : Acclimatize Wistar rats for one week under standard laboratory conditions.

-

Grouping and Dosing : Divide animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac), and test groups receiving different doses of the N-substituted glycine derivatives orally.

-

Induction of Edema : One hour after dosing, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement : Measure the paw volume immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4 hours) post-injection using a plethysmometer.

-

Calculation : Calculate the percentage inhibition of edema for the treated groups relative to the control group.

-

Self-Validation: The inclusion of both negative (vehicle) and positive (Diclofenac) controls is critical to validate the assay. The expected inflammatory response in the control group and inhibition in the standard group confirms the assay is performing correctly.

-

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial) [23]

-

Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculation : Add the prepared microbial inoculum to each well.

-

Controls : Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation : Incubate the plate under conditions appropriate for the test organism (e.g., 37°C for 18-24 hours).

-

Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Self-Validation: Clear growth in the positive control wells and no growth in the negative control wells are essential for a valid result.

-

Part 4: Structure-Activity Relationships (SAR) and Future Directions

Synthesizing data from various analogs allows for the development of robust SAR models, which are crucial for rational drug design.

Key SAR Insights:

-

Lipophilicity : For antimicrobial and anticancer derivatives that need to cross cell membranes, increasing the length of an N-alkyl chain often enhances activity up to a certain point, after which solubility may become an issue.[2][16]

-

Conformational Constraint : For peptoids designed to mimic protein secondary structures, introducing N-aryl or other bulky side chains that enforce a specific cis or trans amide geometry is a key strategy for increasing target affinity and specificity.[6][7]

-

Electronic Effects : In enzyme inhibitors, the electronic nature of substituents on an aromatic ring can drastically alter binding affinity by modifying hydrogen bonding capacity or π-π stacking interactions.[17][19]

Comparative Activity of N-Substituted Glycine Derivatives

| Derivative Class | Target/Application | Key SAR Finding | Representative Activity |

| N-Aryl Glycines [17] | Anti-inflammatory | Cyclized heterocyclic derivatives showed higher activity. | 51.8% edema inhibition @ 50 mg/kg |

| Glycine Amides [19] | VAP-1 Inhibition | Low TPSA and weak basicity improve permeability and activity. | 60% plasma inhibition @ 1 mg/kg (oral) |

| N-Alkyl Glycines [5] | Cytotoxicity (HFF cells) | Toxicity increases with chain length; 2-aminoheptyl glycine most toxic. | IC₅₀: 127–344 μM |

| Gly-Gly Sulfonamides [23] | Antibacterial (S. aureus) | Specific sulfonamide substitutions enhance potency. | MIC: 6.10 mg/mL |

| Sarcosine [12][13] | Prostate Cancer Biomarker | Levels significantly elevated in metastatic disease. | AUC: 0.71 in urine sediments |

Future Directions

The field of N-substituted glycine derivatives continues to expand rapidly. The development of novel peptoid architectures with precisely controlled three-dimensional structures holds immense promise for targeting challenging protein-protein interactions.[1][25] Furthermore, exploring the diverse roles of endogenous N-acyl glycines in human physiology may uncover new therapeutic targets for metabolic and neurological disorders.[9] The inherent versatility, synthetic accessibility, and favorable pharmacological properties of this chemical class ensure that N-substituted glycine derivatives will remain a highly productive scaffold for the discovery of new medicines and biological tools for years to come.

References

- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. avantiresearch.com [avantiresearch.com]

- 12. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of sarcosine metabolism in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sarcosine is a prostate epigenetic modifier that elicits aberrant methylation patterns through the SAMe‐Dnmts axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potential antitumor agents: synthesis and biological properties of aliphatic amino acid 9-hydroxyellipticinium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure activity relationship studies on chemically non-reactive glycine sulfonamide inhibitors of diacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glycine-induced neurotoxicity in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and photochemistry of photolabile N-glycine derivatives and effects of one on the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Research Applications of N-(3-methoxybenzyl)glycine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the prospective research applications of N-(3-methoxybenzyl)glycine. While direct extensive research on this specific molecule is not widely published, its structural characteristics as an N-substituted glycine derivative position it as a compelling candidate for investigation, particularly in the field of neuropharmacology. This document outlines the scientific rationale, key experimental workflows, and potential therapeutic avenues for this compound, focusing on its potential as a modulator of the glutamatergic system.

Introduction: The Scientific Premise for Investigating this compound

This compound is an organic compound featuring a glycine backbone with a 3-methoxybenzyl group attached to the nitrogen atom[1][2]. While commercially available primarily as a reagent for peptide synthesis[1], its core structure is analogous to a class of neurologically active compounds that modulate critical neurotransmitter systems. The scientific rationale for exploring its potential applications stems from the well-established role of glycine in the central nervous system (CNS).

Glycine is a unique amino acid that serves dual roles in the CNS:

-

As an inhibitory neurotransmitter primarily in the brainstem and spinal cord, acting on strychnine-sensitive glycine receptors (GlyRs).

-

As an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors essential for excitatory neurotransmission[3][4][5].

The NMDA receptor is a cornerstone of synaptic plasticity, learning, and memory[6]. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to the glycine modulatory site on its GluN1 subunit[5]. Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of several CNS disorders, most notably schizophrenia[5][7].

This guide hypothesizes that this compound, due to its structural similarity to glycine, may function as a modulator of the NMDA receptor, either directly at the glycine binding site or indirectly by inhibiting the glycine transporter type 1 (GlyT1).

Primary Research Target: The Glycine Transporter Type 1 (GlyT1)

The concentration of glycine in the synaptic cleft is tightly regulated by specific transporters. Glycine transporter 1 (GlyT1), located on glial cells and presynaptic glutamatergic neurons, is the primary regulator of glycine levels at excitatory synapses[3][7]. By clearing glycine from the synapse, GlyT1 maintains the glycine modulatory site of the NMDA receptor below saturation[3][8].

Inhibiting GlyT1 presents a sophisticated therapeutic strategy:

-

It blocks the reuptake of synaptic glycine[6].

-

This leads to an increase in extracellular glycine concentration[6].

-

Elevated glycine levels enhance the activation of NMDA receptors, thereby potentiating glutamatergic neurotransmission[6][7].

This mechanism has made GlyT1 a prime target for the development of novel treatments for schizophrenia, depression, and other cognitive disorders[4][6]. Many potent GlyT1 inhibitors are derivatives of glycine or sarcosine (N-methylglycine), lending credence to the hypothesis that this compound could exhibit similar activity.

Proposed Mechanism of Action

The proposed mechanism centers on the potential for this compound to act as a competitive or non-competitive inhibitor of GlyT1. The N-substituted benzyl group could confer the necessary lipophilicity and structural conformation to bind to the transporter protein, obstructing the passage of glycine.

References

- 1. This compound AldrichCPR 756754-04-8 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 3. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]

- 6. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. physoc.org [physoc.org]

- 8. Glycine Site of NMDA Receptor Serves as a Spatiotemporal Detector of Synaptic Activity Patterns - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-methoxybenzyl)glycine: A Versatile Scaffold for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-methoxybenzyl)glycine is a bespoke building block that offers a unique combination of structural features essential for modern organic synthesis. As a derivative of the simplest amino acid, glycine, it provides a foundational scaffold that is both robust and highly adaptable. The strategic placement of the 3-methoxybenzyl group on the nitrogen atom imparts crucial functionalities, serving not only as a sterically influential moiety but also as a versatile protecting group that is stable under various conditions yet amenable to selective cleavage. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its advanced applications as a cornerstone in the construction of complex peptides and novel heterocyclic frameworks. We will delve into the causality behind experimental choices, present validated protocols, and illustrate the strategic importance of this compound in medicinal chemistry and drug discovery pipelines.

Core Characteristics and Physicochemical Properties

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis. This compound is a solid at room temperature, possessing both a secondary amine and a carboxylic acid, which dictate its reactivity and handling protocols.

| Property | Value | Source |

| CAS Number | 756754-04-8 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Appearance | Solid | |

| Canonical SMILES | COc1cccc(CNCC(O)=O)c1 | |

| InChI Key | OGPDDYUQRFSYEJ-UHFFFAOYSA-N |

Characterization is typically achieved through standard analytical techniques. ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structural integrity and purity, while Mass Spectrometry verifies the molecular weight. Infrared (IR) spectroscopy can identify the key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H bend of the secondary amine.

Strategic Synthesis of the Building Block

The synthesis of N-alkylated amino acids like this compound is well-established, with two primary strategies dominating the field: reductive amination and nucleophilic substitution.[2][3] The choice between these methods often depends on the availability and cost of starting materials, as well as desired scale and purity.

Caption: Primary synthetic routes to this compound.

Preferred Method: Reductive Amination

Reductive amination is often favored for its high efficiency and control.[2] The reaction proceeds through the initial formation of a Schiff base (imine) intermediate from the condensation of 3-methoxybenzaldehyde and glycine, which is then reduced in situ to the target secondary amine.

Causality of Experimental Choices:

-

Solvent: A protic solvent like methanol or ethanol is typically used to facilitate both imine formation and the subsequent reduction.

-

pH Control: The reaction is often run under mildly acidic to neutral conditions. This is a critical balance: sufficient acid is needed to catalyze imine formation, but excessive acidity will protonate the glycine amine group, rendering it non-nucleophilic.[2]

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred reducing agents. They are mild enough not to reduce the starting aldehyde but are highly effective at reducing the protonated imine intermediate, which drives the reaction to completion.

Alternative Method: Direct Nucleophilic Substitution

This classical approach involves the direct N-alkylation of glycine with a 3-methoxybenzyl halide.[2][3] While straightforward, this method can be prone to over-alkylation, yielding the tertiary amine, especially if reaction conditions are not carefully controlled.

Causality of Experimental Choices:

-

Base: A base such as sodium hydroxide or potassium carbonate is required to deprotonate the amino group of glycine, making it a more potent nucleophile.[2] Using an excess of glycine can also help minimize the formation of the dialkylated byproduct.

-

Solvent: An alkaline aqueous solution is often employed to dissolve the glycine salt and facilitate the reaction.[2]

-

Leaving Group: 3-methoxybenzyl bromide is more reactive than the chloride analog due to the better leaving group ability of bromide, but it is also more expensive.[2]

Detailed Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure adapted from established methods for similar compounds.[4]

Materials:

-